molecular formula C16H9Cl2NOS B2991962 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile CAS No. 303985-57-1

3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

Cat. No. B2991962
CAS RN: 303985-57-1
M. Wt: 334.21
InChI Key: YMKOSLXJKJTAMX-UHFFFAOYSA-N
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Description

The compound “3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile” is a complex organic molecule. It contains a benzothiophene group, which is a type of heterocyclic compound, and a nitrile group, which is a type of functional group consisting of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. While specific data for this compound is not available, similar compounds have been analyzed using methods such as X-ray single crystal analyses .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, 2,4-Dichlorophenylacetic acid, the molecular weight is 205.04, and it is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

Research has delved into the synthesis and crystal structure determination of compounds with structural similarities to 3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile. For instance, the synthesis of β-enaminonitrile derivatives through reactions involving specific naphthols, dichlorobenzaldehydes, and malononitrile under microwave irradiation has been reported. These compounds were characterized using various spectroscopic techniques and evaluated for their cytotoxic activity against human cancer cell lines, showcasing a methodology for synthesizing and assessing the biological activities of related compounds (El Gaafary et al., 2021).

Molecular Docking and Biological Activities

The crystal structure and antimicrobial activity of derivatives have been analyzed, demonstrating their potential as antimicrobial agents. These studies included molecular docking to predict interactions with biological targets, providing a foundation for understanding the biological relevance of these compounds (Okasha et al., 2022). Another study focused on antitumor and tyrosine kinase receptor inhibition, indicating the potential of these compounds in cancer therapy and their mechanism of action via molecular docking studies (El-Agrody et al., 2022).

Chemical Reactions and Mechanistic Studies

Investigations into the reactivity and photolysis of related compounds offer insights into their chemical properties and reaction mechanisms. For example, the photodenitrogenation of diethoxy-substituted diazene in nonprotic solvents was studied, providing evidence of the formation of intermediates through diradical mechanisms and highlighting the stability and reactivity of such intermediates (Abe et al., 2000).

Electrochemical Studies and Applications

Electrochemical polymerization and characterization of thiophene derivatives, including those substituted at the 3-position, have been explored for their suitability in applications like electrochromic displays. These studies provide valuable information on the synthesis, electrochemical behavior, and application potential of conducting copolymers based on thiophene derivatives (Alves et al., 2010).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. While an SDS for this specific compound is not available, similar compounds require precautions such as avoiding contact with skin and eyes, and using only in a well-ventilated area .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NOS/c17-11-6-5-10(13(18)7-11)9-20-16-12-3-1-2-4-14(12)21-15(16)8-19/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKOSLXJKJTAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile

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